3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Description
Its core structure features a fused thiophene-pyrimidine ring system, substituted with a 4-fluorophenyl group, a formyl-methoxyphenylmethyl moiety, and N,N,5-trimethyl and carboxamide functionalities. These substituents modulate electronic properties, solubility, and target interactions, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C25H22FN3O5S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H22FN3O5S/c1-14-20-22(31)29(18-8-6-17(26)7-9-18)25(33)28(24(20)35-21(14)23(32)27(2)3)12-16-11-15(13-30)5-10-19(16)34-4/h5-11,13H,12H2,1-4H3 |
InChI Key |
IDPLEWOVLPWTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=C(C=C4)F)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 5-formyl-2-methoxyphenyl group: This can be done through a formylation reaction.
Final modifications: These include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(4-fluorophenyl)-1-[(5-carboxy-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide.
Reduction: 3-(4-fluorophenyl)-1-[(5-hydroxymethyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as non-small cell lung cancer (NSCLC) .
Case Study: EGFR Inhibition
A study focused on substituted pyrimidine compounds demonstrated their efficacy against specific EGFR mutants. The compounds were designed to target the L858R activating mutant and T790M resistance mutant forms of EGFR. The results indicated significant anticancer activity, suggesting potential therapeutic applications for these compounds in treating resistant cancer forms .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for antifungal activities. A series of novel trifluoromethyl pyrimidine derivatives were synthesized and tested against various fungal strains. These studies revealed that certain compounds exhibited strong antifungal effects comparable to established antifungals .
Table 1: Antifungal Activity of Pyrimidine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
This data indicates that some derivatives not only match but also exceed the efficacy of traditional treatments like tebuconazole .
Synthesis and Characterization
The synthesis of This compound involves several steps typically including:
- Formation of the pyrimidine core.
- Introduction of the fluorophenyl and methoxy groups.
- Amide bond formation to yield the final product.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Variations
Thieno[2,3-d]pyrimidine vs. Furo[2,3-b]pyridine
- Target Compound: The thiophene ring in the thieno[2,3-d]pyrimidine core enhances electron-richness and metabolic stability compared to furan-containing analogues like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide .
- Impact : Thiophene’s sulfur atom may improve binding to hydrophobic enzyme pockets, while furan’s oxygen could increase polarity, affecting bioavailability .
Thieno[2,3-d]pyrimidine vs. Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
- Example: Compounds such as 5-(4-methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide .
Substituent Analysis
Fluorophenyl Groups
- Target Compound : The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors, enhancing lipophilicity and π-π stacking with aromatic residues in target proteins .
- Analogues : Similar fluorophenyl motifs are seen in 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide , but the absence of a formyl group in this analogue may limit hydrogen-bonding interactions .
Formyl and Methoxy Substituents
- The 5-formyl-2-methoxyphenylmethyl group in the target compound offers unique hydrogen-bonding and electron-withdrawing effects.
N,N,5-Trimethyl and Carboxamide Groups
- The N,N,5-trimethyl substituents may hinder metabolism via cytochrome P450 enzymes, as seen in studies where N-demethylation is a major metabolic pathway for carboxamides .
- Analogues: Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide replace the methyl groups with cyano or thioether moieties, altering electronic profiles and metabolic stability .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other thieno[2,3-d]pyrimidine carboxamides, involving condensation of substituted thioureas or cyclization reactions .
- Metabolism: N,N-Dimethyl groups may slow hepatic clearance compared to non-methylated analogues, as demonstrated in studies of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide .
- Biological Activity: While direct data for the target compound is absent, structurally related pyrimidines exhibit antimicrobial and immunomodulatory effects . The formyl group could enable Schiff base formation, a strategy used in prodrug design .
Biological Activity
The compound 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C26H24FN3O3S
- Molecular Weight: 477.6 g/mol
Structural Features
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this one often interact with various biological pathways:
- Enzyme Inhibition: Many pyrimidine derivatives exhibit inhibitory effects on key enzymes involved in cellular signaling pathways.
- Receptor Modulation: The compound may act as a modulator of specific receptors, potentially influencing neurotransmitter systems.
Pharmacological Studies
- Anticancer Activity:
- Antimicrobial Properties:
- Neuropharmacological Effects:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thieno[2,3-d]pyrimidine derivative in vitro. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
